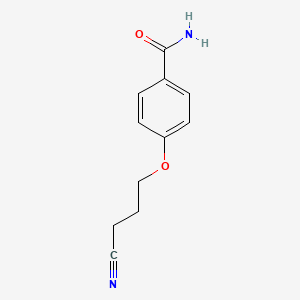

Benzamide, 4-(3-cyanopropoxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

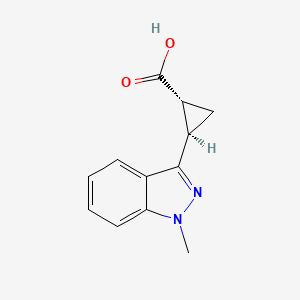

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

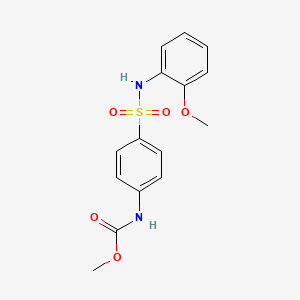

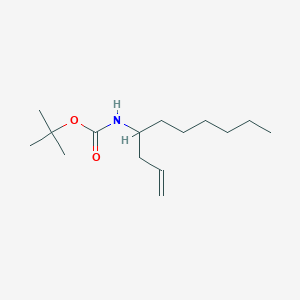

The molecular structure of Benzamide, 4-(3-cyanopropoxy)- is represented by the Inchi Code:1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9 (4-6-10)11 (13)14/h3-6H,1-2,8H2, (H2,13,14) . Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

Benzamide, 4-(3-cyanopropoxy)- has a molecular weight of 204.23 .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Medicinal Chemistry

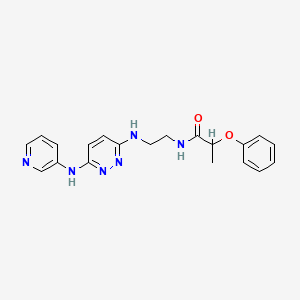

Benzamides like 4-(3-cyanopropoxy)-benzamide are extensively used in medicinal chemistry, primarily as intermediates for synthesizing various compounds. They have a key role in biological actions for treating disorders such as antimicrobial, anti-malarial, anti-cancer, and anti-psychotic conditions. The process of synthesizing various substituted ortho-amino benzamide derivatives involves using isatoic anhydride treated with different substituted anilines under acidic conditions. These derivatives have shown significant anti-microbial activity against various organisms like Pseudomonas aeruginosa and Bacillus subtilis. This indicates that benzamides can be effective intermediates for synthesizing different medicinal compounds (Sk. Ammaji et al., 2019).

Applications in Poly(ADP-ribose) Synthetase Inhibition

Research on poly(ADP-ribose) synthetase, an enzyme involved in DNA repair, has identified various benzamides substituted in the 3-position as potent inhibitors. Some benzamides, such as 3-aminobenzamide and 3-methoxybenzamide, have been found to be competitive inhibitors of this enzyme, indicating their potential utility in influencing DNA repair mechanisms (M. R. Purnell & W. Whish, 1980).

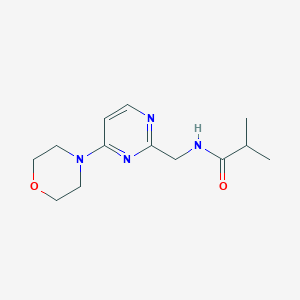

Role in Drug Development and Forced Degradation Studies

Benzamide derivatives are also significant in drug development processes, especially in forced degradation studies. These studies help identify degradation products and determine the intrinsic stability of molecules. This is crucial in understanding how drugs degrade over time and under different conditions, ensuring their safety and efficacy (G. C. D. Santos et al., 2013).

Photocatalytic Activity in Environmental Applications

Benzamides have been studied for their photocatalytic activities, particularly in water decontamination technology. They demonstrate the capacity to induce oxidation processes under visible light, which is vital for environmental applications such as water purification and pollution control (Y. Bessekhouad, D. Robert, & J. Weber, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-cyanopropoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDRFMIQSCLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)

![N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B2424270.png)